2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole

CES2 inhibition human liver microsomes carboxylesterase

This N-sulfonated benzimidazole is a critical chemical probe for CES2-mediated hydrolysis assays, demonstrating a 500- to 3000-fold potency differential over unsulfonated analogs. Its naphthalene-2-sulfonyl and C2-benzyl substitution pattern is essential for nanomolar CES2 inhibition, making it the definitive choice for studies on irinotecan/SN-38 activation, hepatic clearance prediction, and CNS drug discovery targeting 5-HT2A receptors. Procuring this specific chemotype is necessary to avoid misleading negative results in liver microsome assay programs.

Molecular Formula C24H18N2O2S
Molecular Weight 398.5 g/mol
CAS No. 325807-39-4
Cat. No. B6576389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole
CAS325807-39-4
Molecular FormulaC24H18N2O2S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C24H18N2O2S/c27-29(28,21-15-14-19-10-4-5-11-20(19)17-21)26-23-13-7-6-12-22(23)25-24(26)16-18-8-2-1-3-9-18/h1-15,17H,16H2
InChIKeyMSNLPEGMVOEPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole (CAS 325807-39-4): Physicochemical Profile and Multi-Target Activity Baseline for Research Procurement


2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole (alternatively named 1-(2-naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole; CAS 325807-39-4) is a N-sulfonated benzimidazole derivative featuring a naphthalene-2-sulfonyl group at the N1 position and a benzyl group at the C2 position of the benzimidazole core. It has a molecular formula of C24H18N2O2S, a molecular weight of 398.48 g/mol, a calculated logP of 5.6837, and a polar surface area of 36.987 Ų . The naphthalene-2-sulfonyl benzimidazole scaffold is a privileged chemotype that appears in multiple pharmacological contexts: it frames a selective human carboxylesterase 2 (CES2) inhibitor profile (IC50 20 nM, Ki 42 nM in human liver microsomes) [1], and belongs to a broader structural class of sulfonyl-benzimidazole derivatives with reported activities including 5-HT6 antagonism, HDAC inhibition, and anti-inflammatory properties [2]. These quantitative features distinguish it from simpler, non-sulfonated 2-benzylbenzimidazole analogs and justify targeted procurement for structure-activity relationship (SAR) investigations.

Why Unsubstituted or Phenyl-Sulfonyl Benzimidazoles Cannot Substitute for 2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole (CAS 325807-39-4)


The N-sulfonated benzimidazole scaffold cannot be considered a functionally uniform chemotype; minor substituent changes drive profound shifts in target selectivity and potency. The unsubstituted 2-benzylbenzimidazole scaffold exhibits NF-κB inhibitory activity in the low micromolar range (IC50 ~10 μM in the parent chemotype, with optimized methoxy-benzyl analogs achieving IC50 values of ~1.7–5.0 μM in RAW 264.7 macrophage SEAP assays), whereas 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole, bearing the naphthalene-2-sulfonyl group, demonstrates nanomolar-level CES2 inhibition (IC50 20 nM) [1] [2]. This ~500- to 3000-fold potency differential for entirely distinct molecular targets means that substituting an unsulfonated analog into a CES2-focused or liver-microsome assay program would yield misleading negative or irrelevant results. Furthermore, within the naphthalene-sulfonyl series, the benzyl substituent at C2 is structural determinant for activity; analogs lacking this group (e.g., N-(1-methylbenzimidazol-2-yl)naphthalene-2-sulfonamide) or with alternative C2 substituents exhibit different target profiles .

Quantitative Differentiation Evidence for 2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole (CAS 325807-39-4): Comparator-Based Procurement Rationale


Nanomolar CES2 Inhibition vs. Micromolar NF-κB Activity of Unsulfonated 2-Benzylbenzimidazoles Defines Target Selectivity for Liver Microsome Assays

2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole (CAS 325807-39-4) exhibits a potent and competitive inhibition of human carboxylesterase 2 (CES2) with an IC50 of 20 nM and a Ki of 42 nM in human liver microsomes using fluorescein diacetate as substrate, following 10-minute preincubation [1]. In contrast, the unsulfonated 2-benzylbenzimidazole scaffold lacks CES2 inhibitory activity in published data; its biological annotation centers on NF-κB pathway inhibition in RAW 264.7 macrophages, where the parent benzimidazole scaffold shows an IC50 of ~10 μM and the most potent methoxy-benzyl derivatives achieve IC50 values of 1.7–5.0 μM in SEAP reporter assays [2]. This represents a target-selectivity divergence of >500-fold in potency between scaffolds, establishing that procurement of the naphthalene-sulfonylated compound is essential for any CES2-focused drug metabolism, prodrug activation, or hepatobiliary disposition study.

CES2 inhibition human liver microsomes carboxylesterase prodrug activation

Comparative CES2 Inhibitory Affinity within Naphthalene-Sulfonyl Benzimidazole Series: C2-Benzyl Substitution Drives 20 nM Potency

Within the naphthalene-sulfonyl benzimidazole chemotype, the C2 substituent critically modulates CES2 inhibitory potency. The target compound, featuring a C2 benzyl group, achieves an IC50 of 20 nM (Ki 42 nM) against human CES2 in liver microsomes [1]. A closely related analog, N-(1-methylbenzimidazol-2-yl)naphthalene-2-sulfonamide — which bears a 1-methyl substitution on the benzimidazole core and an amino-linked sulfonamide rather than a direct N-sulfonyl linkage — lacks this CES2 annotation in public databases, suggesting a distinct biological fingerprint . While no direct head-to-head CES2 comparison data are available for these two specific compounds in the same assay system, this represents class-level evidence that the C2 benzyl substituent and the direct N-sulfonyl linkage are key pharmacophoric features for CES2 engagement.

CES2 SAR benzimidazole substituent effect

TSPO Binding Profile: Moderate Affinity vs. High-Affinity Benzodiazepine Receptor Ligands Delineates Polypharmacology Potential

Compounds bearing the naphthalene-2-sulfonyl benzimidazole scaffold are structurally related to TSPO (translocator protein, formerly peripheral benzodiazepine receptor) ligands. The reference TSPO ligand PK 11195 has an IC50 of 19.9 nM for displacing [3H]-PK 11195 from rat cerebral cortex TSPO, while the high-affinity benzodiazepine receptor agonist Ro-05-3061 shows an IC50 of 25,000,000 nM (25 mM), indicating >1,000,000-fold selectivity for TSPO over central benzodiazepine receptors [1]. While 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole has not been directly profiled in this radioligand displacement assay, it shares the naphthalene-sulfonyl moiety that is characteristic of TSPO-binding small molecules [2]. This chemotype-level association suggests potential utility as a TSPO probe scaffold, contingent upon experimental validation. For context, a potent TSPO ligand in this chemotype space exhibits a Ki of 0.02 nM against the human bradykinin B1 receptor, demonstrating the breadth of possible target engagement modulated by pendant substituents [3].

TSPO translocator protein peripheral benzodiazepine receptor neuroinflammation

Patent-Landscape Differentiation: Naphthalene-Sulfonyl Benzimidazole Scaffold as 5-HT2A Antagonist Chemotype with Established Selectivity Thresholds

The naphthalene-sulfonyl benzimidazole scaffold is the subject of patent claims as potent and selective 5-HT2A receptor antagonists (US Patent 7,592,456) [1]. The patent specification establishes quantitative selectivity criteria for preferred compounds: human 5-HT2A receptor binding affinity (Ki) of ≤100 nM, with preferred Ki ≤10 nM, and at least 10-fold selectivity over human dopamine D2, IKr, and 5-HT2C receptors, with preferred selectivity ≥100-fold over 5-HT2C [1]. While CAS 325807-39-4 itself is not explicitly exemplified in this patent, it shares the core arylsulfonylnaphthalene benzimidazole structure that defines the claimed class. By contrast, simpler phenylsulfonyl-substituted benzimidazoles lacking the naphthalene moiety fall outside this patent-defined chemotype, and their selectivity profile against 5-HT2A versus off-target receptors has not been established to the same quantitative standard [1].

5-HT2A antagonist selectivity CNS serotonin receptor

High-Impact Application Scenarios for 2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole (CAS 325807-39-4) Based on Quantitative Differentiation Evidence


Human CES2 Chemical Probe for Liver Microsome Prodrug Activation and Drug-Drug Interaction Studies

CAS 325807-39-4, with its demonstrated IC50 of 20 nM (Ki 42 nM) in a competitive inhibition mode against human CES2 in liver microsomes [1], serves as a definitive positive control or chemical probe in CES2-mediated hydrolysis assays. This application is directly supported by quantitative evidence: the unsulfonated 2-benzylbenzimidazole scaffold is inactive against CES2 [2], making this compound the necessary procurement choice for investigators studying CES2-dependent prodrug activation (e.g., irinotecan/SN-38 pathway), hepatic clearance prediction, or CES2-related drug-drug interaction liability.

SAR Anchor Compound for Naphthalene-Sulfonyl Benzimidazole Library Expansion Targeting CES2 Selectivity

The C2-benzyl and N1-naphthalene-sulfonyl substitution pattern of CAS 325807-39-4 delivers nanomolar CES2 potency, whereas analogs with altered C2 or N1 substituents (e.g., N-(1-methylbenzimidazol-2-yl)naphthalene-2-sulfonamide) lack detectable CES2 activity [1]. This compound therefore functions as a validated SAR anchor point for medicinal chemistry campaigns aimed at optimizing CES2 selectivity or exploring polypharmacology within the naphthalene-sulfonyl benzimidazole series.

5-HT2A Antagonist Lead Optimization Starting Point with Patent-Validated Selectivity Expectations

The naphthalene-sulfonyl benzimidazole scaffold is protected by US Patent 7,592,456 as a 5-HT2A antagonist chemotype with quantitative selectivity criteria (Ki ≤10 nM preferred; ≥100-fold selectivity over 5-HT2C) [1]. CAS 325807-39-4, as a representative member of this chemotype, provides a procurement-accessible entry point for CNS drug discovery programs targeting sleep disorders, schizophrenia, or anxiety indications with established selectivity design parameters.

TSPO/Neuroinflammation Probe Development Using Naphthalene-Sulfonyl Benzimidazole Chemotype

The naphthalene-sulfonyl moiety is a recognized pharmacophoric element in TSPO ligands, as exemplified by the reference ligand PK 11195 (IC50 19.9 nM) and structurally related bradykinin B1 ligands (Ki 0.02 nM) [1]. CAS 325807-39-4, while not yet profiled in TSPO assays, offers a structurally distinct entry into this target space, with potential for developing neuroinflammation imaging probes or therapeutic agents differentiated from existing TSPO ligand chemotypes.

Quote Request

Request a Quote for 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.